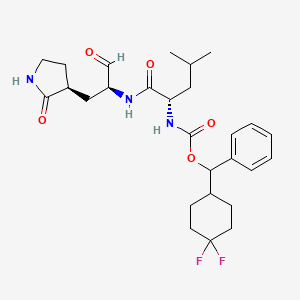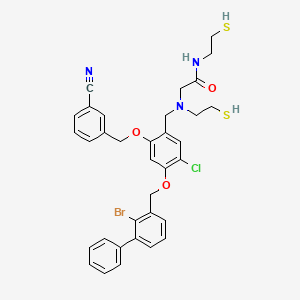
5-Methoxyisofraxidin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyisofraxidin-d3 is a deuterated derivative of 5-Methoxyisofraxidin. This compound is primarily used in scientific research and is known for its high purity and stability . Deuterated compounds are often used in research to study metabolic pathways and reaction mechanisms due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisofraxidin-d3 involves the deuteration of 5-MethoxyisofraxidinThis can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the high purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxyisofraxidin-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce deuterated alcohols .
Applications De Recherche Scientifique
5-Methoxyisofraxidin-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study the pharmacokinetics and metabolism of drugs.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 5-Methoxyisofraxidin-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the metabolic pathways and the stability of the compound in biological systems. The specific molecular targets and pathways involved depend on the context of the research and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyisofraxidin: The non-deuterated form of 5-Methoxyisofraxidin-d3.
5-Methoxyisofraxidin-d2: A similar deuterated compound with two deuterium atoms.
5-Methoxyisofraxidin-d4: A similar deuterated compound with four deuterium atoms.
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct advantages in research applications. The presence of three deuterium atoms can significantly influence the compound’s chemical and physical properties, making it a valuable tool in studies involving reaction mechanisms, metabolic pathways, and drug development .
Propriétés
Formule moléculaire |
C12H12O6 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
7-hydroxy-5,8-dimethoxy-6-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C12H12O6/c1-15-9-6-4-5-7(13)18-10(6)12(17-3)8(14)11(9)16-2/h4-5,14H,1-3H3/i2D3 |
Clé InChI |
METAOFJWINFGNX-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C2=C(C(=C1O)OC)OC(=O)C=C2)OC |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)


